molecular formula C10H13NO B13117840 2-Amino-6-isopropylbenzaldehyde

2-Amino-6-isopropylbenzaldehyde

Cat. No.: B13117840
M. Wt: 163.22 g/mol
InChI Key: VBWJQTKGKAAHJY-UHFFFAOYSA-N
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Description

2-Amino-6-isopropylbenzaldehyde is a benzaldehyde derivative featuring an amino group (-NH₂) at position 2 and an isopropyl group (-CH(CH₃)₂) at position 6 on the benzene ring. The compound’s molecular formula is C₁₀H₁₃NO, with a molar mass of 163.22 g/mol. The aldehyde functional group (-CHO) at position 1 makes it reactive in condensation and nucleophilic addition reactions, while the electron-donating amino group and bulky isopropyl substituent influence its electronic and steric properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-6-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(11)9(8)6-12/h3-7H,11H2,1-2H3

InChI Key

VBWJQTKGKAAHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitro-6-isopropylbenzaldehyde using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the condensation of 2-amino-6-isopropylbenzyl alcohol with an appropriate oxidizing agent to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-isopropylbenzaldehyde may involve large-scale catalytic hydrogenation processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: 2-Amino-6-isopropylbenzoic acid.

    Reduction: 2-Amino-6-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with 5-isopropyl-2-methylbenzaldehyde

The compound 5-isopropyl-2-methylbenzaldehyde (CAS: 1866-03-1) serves as a structural analog, with key differences in substituent positions and functional groups ():

Property 2-Amino-6-isopropylbenzaldehyde 5-isopropyl-2-methylbenzaldehyde
Molecular Formula C₁₀H₁₃NO C₁₁H₁₄O
Molar Mass (g/mol) 163.22 162.23
Substituents -NH₂ (position 2), -CH(CH₃)₂ (pos. 6) -CH₃ (position 2), -CH(CH₃)₂ (pos. 5)
Functional Groups Aldehyde, Amino Aldehyde

Key Differences:

  • Electronic Effects: The amino group in the target compound is strongly electron-donating, activating the aldehyde toward nucleophilic attacks. In contrast, the methyl group in 5-isopropyl-2-methylbenzaldehyde is weakly electron-donating, leading to less pronounced electronic effects on the aldehyde .
  • Steric Hindrance: Both compounds have substituents near the aldehyde group (positions 2 and 6 in the target vs. 2 and 5 in the analog).
  • Solubility: The amino group enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the methyl and isopropyl groups in the analog increase hydrophobicity .

Comparison with 2-Aminobenzamides

While 2-aminobenzamides (discussed in ) are structurally distinct due to their amide (-CONH₂) functional group, they share the presence of an amino substituent at position 2.

Property 2-Amino-6-isopropylbenzaldehyde 2-Aminobenzamides
Functional Groups Aldehyde, Amino Amide, Amino
Reactivity Aldehyde undergoes nucleophilic addition Amide participates in hydrogen bonding and hydrolysis
Applications Potential use in Schiff base synthesis Used in glycosylation studies and drug design (e.g., enzyme inhibitors)

Key Differences:

  • Hydrogen Bonding: The amide group in 2-aminobenzamides allows for stronger intermolecular hydrogen bonding, enhancing thermal stability compared to aldehydes .
  • Biological Activity: 2-Aminobenzamides are widely studied in pharmaceutical contexts (e.g., histone deacetylase inhibitors), whereas aldehydes like 2-amino-6-isopropylbenzaldehyde are more reactive intermediates in organic synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
2-Amino-6-isopropylbenzaldehyde C₁₀H₁₃NO 163.22 Aldehyde, Amino
5-isopropyl-2-methylbenzaldehyde C₁₁H₁₄O 162.23 Aldehyde
2-Aminobenzamide C₇H₈N₂O 136.15 Amide, Amino

Table 2: Substituent Effects on Reactivity

Compound Electronic Effect Steric Hindrance Primary Applications
2-Amino-6-isopropylbenzaldehyde Strongly activating (NH₂) High (ortho substituents) Organic synthesis intermediates
5-isopropyl-2-methylbenzaldehyde Weakly activating (CH₃) Moderate Fragrance intermediates
2-Aminobenzamide Neutral (amide) Low Pharmaceuticals, Glycobiology

Research Findings

Substituent Position Matters: Ortho-substituted aldehydes (e.g., 2-amino-6-isopropylbenzaldehyde) exhibit reduced reactivity in sterically demanding reactions compared to meta- or para-substituted analogs .

Amino vs. Amide: The amino group in aldehydes enhances electrophilicity, whereas amides prioritize hydrogen bonding, directing their applications toward divergent fields (synthesis vs. biomedicine) .

Industrial Relevance : Bulky substituents (e.g., isopropyl) in benzaldehydes are often leveraged to modulate solubility and stability in agrochemical and pharmaceutical intermediates .

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